molecular formula C11H14N2O2 B2416160 5-Amino-2-pyrrolidin-1-yl-benzoic acid CAS No. 16089-46-6

5-Amino-2-pyrrolidin-1-yl-benzoic acid

Cat. No.: B2416160
CAS No.: 16089-46-6
M. Wt: 206.245
InChI Key: TVZSCEWHFAKJOE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of 5-Amino-2-pyrrolidin-1-yl-benzoic acid are currently unknown. This compound is a specialty product for proteomics research . More research is needed to identify its specific targets and their roles.

Mode of Action

It’s known that pyrrolidine derivatives can both stimulate nerve activity and act as sedatives

Biochemical Pathways

Pyrrolidine derivatives are known to have diverse biological activities, suggesting they may interact with multiple pathways . More research is needed to summarize the affected pathways and their downstream effects.

Pharmacokinetics

Its molecular weight is 206.24 , which is within the range generally favorable for oral bioavailability.

Result of Action

As a specialty product for proteomics research , it’s likely to have specific effects on protein structures or functions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-pyrrolidin-1-yl-benzoic acid typically involves the functionalization of preformed pyrrolidine rings. One common method includes the reaction of 2-chlorobenzoic acid with pyrrolidine in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) under reflux conditions .

Industrial Production Methods

The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-pyrrolidin-1-yl-benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-pyrrolidin-1-yl-benzoic acid is unique due to the specific positioning of the amino and pyrrolidine groups, which can influence its binding properties and biological activity. The presence of the pyrrolidine ring also imparts specific stereochemical and electronic properties that can enhance its interaction with biological targets .

Properties

IUPAC Name

5-amino-2-pyrrolidin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c12-8-3-4-10(9(7-8)11(14)15)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZSCEWHFAKJOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

20.1 Grams 2-chloro-5-nitrobenzoic acid was added in portions to 100 ml pyrrolidine. A cooling bath was applied as necessary during the addition. After the addition was complete, the reaction was heated on a steam bath for three hours, cooled, poured into ice water and made acidic with concentrated HCl until precipitation of product was complete. Recrystallization from ethanol gave 19.4 grams 5-nitro-2-(1-pyrrolidinyl)benzoic acid. m.p. = 224°-266° C dec. The nitro compound was reduced catalytically in ethanol with 5% palladium on carbon catalyst to give 5-amino-2-(1-pyrrolidinyl)benzoic acid. m.p. = 205°-208° C dec.
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